Methyl 2-chloromethyl-4-fluorobenzoate
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Overview
Description
Methyl 2-(chloromethyl)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-4-fluorobenzoate typically involves the chloromethylation of methyl 4-fluorobenzoate. One common method is the reaction of methyl 4-fluorobenzoate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of methyl 2-(chloromethyl)-4-fluorobenzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zinc chloride or other Lewis acids are commonly employed to facilitate the chloromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Scientific Research Applications
Methyl 2-(chloromethyl)-4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(bromomethyl)-4-fluorobenzoate
- Methyl 2-(iodomethyl)-4-fluorobenzoate
- Methyl 2-(chloromethyl)-4-chlorobenzoate
Uniqueness
Methyl 2-(chloromethyl)-4-fluorobenzoate is unique due to the presence of both a chloromethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, making it valuable in pharmaceutical applications .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 |
InChI Key |
CCXZTEXCVNCUAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CCl |
Origin of Product |
United States |
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